Home > Products > Screening Compounds P80068 > 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile
2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile - 769899-48-1

2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile

Catalog Number: EVT-3175220
CAS Number: 769899-48-1
Molecular Formula: C12H12Cl2N2
Molecular Weight: 255.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Compound Description: These compounds are a class of histamine-3 receptor antagonists. In particular, compound 2-(pyrrolidin-1-yl)ethyl-6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, designated as compound 39 in the study, exhibited potent in vitro binding and functional activities at the H(3) receptor. It also displayed good selectivity against other neurotransmitter receptors and ion channels, acceptable pharmacokinetic properties, and a favorable in vivo profile. []

(+/-)-N-[2-(3,4-dichlorophenyl)-4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides

Compound Description: This series of compounds was synthesized and evaluated as neurokinin receptor antagonists. The research focused on identifying dual NK1-NK2 receptor antagonists with improved potency and selectivity. Modifications to the spiro-substituted piperidine and N-methylbenzamide moieties were explored to optimize affinity and activity at both receptors. []

YM-35375 {(+/-)-N-[2-(3,4-dichlorophenyl)-4-(spiro[isobenzofuran-1(3H),4'piperidin]-1'-yl)butyl]-N-methylbenzamide}

Compound Description: This compound served as a lead compound in the development of novel neurokinin receptor antagonists. YM-35375 exhibited potent antagonistic activity against both NK1 and NK2 receptors, particularly demonstrating strong inhibitory activity against [β-Ala8]-NKA(4-10)-induced bronchoconstriction in guinea pigs. []

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues

Compound Description: This class of compounds represents a group of monoamine uptake inhibitors. These analogues demonstrated selective inhibition of dopamine and norepinephrine transporters with minimal impact on serotonin trafficking. Notably, some compounds showed no significant affinity for various serotonin (5HT1A, 5HT1B, 5HT1C), dopamine (D1, D2, D3), receptors. []

(Z)-2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7)

Compound Description: This compound exhibits selective antitumor activity in breast cancer cell lines by activating the aryl hydrocarbon receptor (AhR) pathway. ANI-7's metabolic conversion induces DNA damage, checkpoint activation, S-phase cell cycle arrest, and ultimately, cell death in sensitive breast cancer cell lines. Notably, its antitumor activity is linked to the induction of CYP1-metabolizing mono-oxygenases through AhR activation. []

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP)

Compound Description: Classified as a synthetic cathinone derivative, α-PVP acts as a potent blocker of dopamine and norepinephrine transporters. Its pharmacological properties resemble those of MDPV, methamphetamine, and cocaine. []

2-(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile

Compound Description: This compound is a synthetic intermediate utilized in the preparation of various heterocyclic compounds, including pyrrolo[2,1-a]isoquinoline derivatives. These derivatives were synthesized through reactions with α-oxohydrazonoyl halides and C-(ethoxycarbonyl)hydrazonoyl chlorides. []

SL651498 {6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one}

Compound Description: This compound acts as a functionally selective GABAA receptor ligand, showing full agonist activity at α2 and α3 subunit-containing receptors and partial agonist activity at α1 and α5 subunit-containing receptors. SL651498 demonstrated anxiolytic-like effects in rhesus monkeys and muscle relaxation in squirrel monkeys. While it induced muscle relaxation, it caused minimal ataxia, unlike conventional benzodiazepines. []

5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones

Compound Description: This series of compounds exhibits notable anti-inflammatory activity, demonstrated by their effectiveness in reducing carrageenan-induced footpad edema in animal models. Certain compounds within this series, particularly 5b, 5f, 5i, 5p, and 5r, displayed potent anti-inflammatory effects while exhibiting a lower incidence of gastric ulceration compared to the standard drug indomethacin. []

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

Compound Description: PF-04455242 acts as a high-affinity antagonist selective for κ-opioid receptors (KOR). It demonstrates antidepressant-like effects in mice, reduces stress-induced behavioral changes, and shows promise in treating cocaine-seeking behavior in animal models. This compound's mechanism of action is linked to its ability to block KOR agonist-induced prolactin release. []

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435)

Compound Description: TG100435 is a novel Src family kinase inhibitor exhibiting potent anticancer activity. It undergoes metabolic conversion to its N-oxide metabolite, TG100855, which also demonstrates potent kinase inhibition. []

6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859)

Compound Description: SAR439859 is a potent and selective estrogen receptor degrader (SERD) showing promising antitumor activity in breast cancer models. This oral SERD acts by degrading the estrogen receptor alpha (ERα), making it a potential therapeutic option for ER+ breast cancer, particularly for tumors resistant to current hormone therapies. []

7-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound and its crystalline forms, SA1 and N-2, are being explored for their potential therapeutic use in treating neurological and physiological disorders. The specific mechanisms of action and therapeutic targets are not explicitly detailed. [, ]

3,4-Pr-PipVP {1-(2,3-Dihydro-1H-inden-5-yl)-2-(piperidin-1-yl)pentan-1-one}

Compound Description: This synthetic cathinone was initially marketed as 3,4-EtPV {1-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-2-(pyrrolidin-1-yl)pentan-1-one}, attempting to circumvent German legislation on new psychoactive substances. 3,4-Pr-PipVP acts as a low-potency blocker of norepinephrine, dopamine, and serotonin transporters. Its metabolic pathway primarily involves carbonyl reduction and hydroxylations. [, ]

Source and Classification

The compound is cataloged under the CAS number 181640-85-7. It is primarily sourced from synthetic routes involving various organic reactions, which are aimed at producing compounds with specific pharmacological activities. The classification of this compound as a nitrile and its structural features suggest that it may exhibit interesting biological activities, making it a candidate for further research in drug development .

Synthesis Analysis

The synthesis of 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile typically involves several steps:

  1. Starting Materials: The synthesis often begins with 3,4-dichlorobenzaldehyde or similar derivatives.
  2. Formation of Pyrrolidine: The reaction between the dichlorobenzaldehyde and a suitable amine (such as pyrrolidine) leads to the formation of an intermediate imine.
  3. Nitrile Introduction: The introduction of the acetonitrile group can be achieved through nucleophilic substitution reactions or via a condensation reaction.
  4. Final Product Isolation: The final product is usually purified through recrystallization or chromatography techniques.

For example, one method involves dissolving the starting material in acetonitrile and reacting it with sodium dichloroisocyanurate under controlled temperature conditions to yield the desired compound as needle-like crystals .

Molecular Structure Analysis

The molecular structure of 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile can be described as follows:

  • Core Structure: The compound features a pyrrolidine ring attached to a dichlorophenyl group and an acetonitrile moiety.
  • Bonding: Key bond lengths include those between carbon atoms in the pyrrolidine ring and the adjacent aromatic system. The presence of chlorine substituents on the phenyl group significantly influences the electronic properties of the molecule.
  • Crystallography: Detailed analysis through X-ray crystallography may reveal precise bond angles and distances, contributing to an understanding of its reactivity and stability .
Chemical Reactions Analysis

The chemical reactivity of 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile can encompass several types of reactions:

  1. Nucleophilic Substitution: The nitrile group can participate in nucleophilic addition reactions, making it a versatile intermediate for synthesizing more complex structures.
  2. Reduction Reactions: The compound can undergo reduction to form corresponding amines or other derivatives.
  3. Electrophilic Aromatic Substitution: The dichlorophenyl group may undergo electrophilic substitution reactions under certain conditions, allowing for further functionalization.

The specific conditions (temperature, solvent, catalysts) used during these reactions can significantly affect yield and selectivity .

Mechanism of Action

The mechanism of action for compounds like 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile typically involves interaction with neurotransmitter systems in the brain:

  • Target Receptors: Research suggests that such compounds may act on serotonin or norepinephrine receptors, influencing mood regulation.
  • Biochemical Pathways: By modulating receptor activity, these compounds can potentially enhance neurotransmitter availability or receptor sensitivity, thus exerting antidepressant effects.

Further studies using techniques such as molecular docking and in vivo assays are necessary to elucidate these mechanisms comprehensively .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile include:

  • Molecular Weight: 215.08 g/mol
  • Density: Not readily available but expected to be similar to related compounds.
  • Boiling Point and Melting Point: Specific values are not listed but can be estimated based on structural analogs.
  • Solubility: Likely soluble in organic solvents such as ethanol or dimethyl sulfoxide due to its polar nitrile group.

These properties influence its handling, storage conditions, and potential applications in various chemical processes .

Applications

The applications of 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile are primarily focused on medicinal chemistry:

  1. Antidepressant Development: Its structural features suggest potential efficacy as an antidepressant agent.
  2. Research Tool: The compound may serve as a reference standard in pharmacological studies aimed at understanding mood disorders.
  3. Synthetic Intermediate: It can be utilized in synthetic pathways to create more complex pharmaceutical agents.

Ongoing research into its biological activity will likely expand its applicability within pharmaceutical sciences .

Introduction and Contextual Background

Historical Discovery and Developmental Trajectory of Pyrrolidinyl-Acetonitrile Scaffolds

The pyrrolidinyl-acetonitrile structural motif emerged in medicinal chemistry through systematic optimization of nitrogen-containing heterocycles for enhanced target engagement and pharmacokinetic properties. Early work focused on CITCO (6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime), identified as a potent constitutive androstane receptor (CAR) agonist with nanomolar activity but poor selectivity due to pregnane X receptor (PXR) cross-reactivity [1]. This scaffold’s limitations—including metabolic instability of the oxime linker and high lipophilicity—drove exploration of bioisosteric replacements. The pyrrolidine ring was introduced to mitigate these issues, leveraging its:

  • Conformational restraint: Enhancing binding specificity to target proteins
  • Basic nitrogen: Improving aqueous solubility through salt formation
  • Metabolic resistance: Reducing oxidative degradation compared to imidazothiazoles [1] [4]

Compound 2-(4-chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride exemplifies this evolution but was discontinued due to undisclosed development challenges, highlighting the scaffold’s complex optimization landscape [5]. Recent advances include 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivatives showing CAR agonism at nanomolar concentrations without off-target receptor activation, underscoring the pyrrolidinyl-acetonitrile framework’s versatility in refining drug-like properties [1].

Table 1: Evolution of Pyrrolidinyl-Acetonitrile Analogs

CompoundCore StructureTarget ActivityDevelopmental Status
CITCOImidazothiazole-oximeCAR agonist (non-selective)Research tool
2-(4-Chlorophenyl)-pyrrolidinyl-acetonitrilePyrrolidinyl-acetonitrileUndisclosedDiscontinued [5]
Compound 39 (2023)Triazolyl-imidazopyridineCAR agonist (selective)Preclinical validation [1]

Structural Taxonomy within Dichlorophenyl-Substituted Nitrogen Heterocycles

Dichlorophenyl-substituted nitrogen heterocycles exhibit target selectivity dictated by halogen positioning and heterocycle topology. The 3,4-dichlorophenyl moiety—a privileged pharmacophore—confers distinct electronic and steric properties:

  • Electron-withdrawing effects: Polarizes the acetonitrile group, enhancing hydrogen-bond acceptance
  • Hydrophobic footprint: Engages aromatic residues in protein binding pockets (e.g., CAR’s hydrophobic cavity, size: 675 ų) [1]

Comparative analysis reveals:

  • 2-(Pyridin-4-yl)acetonitrile: Lacks halogenation, reducing hydrophobic interactions [3]
  • 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile: Planar pyridine constrains rotational freedom versus pyrrolidine’s sp³-hybridized nitrogen [6]
  • 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile: The pyrrolidine’s non-planarity forces orthogonal orientation of dichlorophenyl and acetonitrile groups, optimizing binding to deep protein cavities [4] [6]

Patent literature discloses tetracyclic lactam derivatives incorporating pyrrolidinyl-acetonitrile subunits, confirming industrial validation of this chemotype for CNS targets [4]. Quantum mechanical studies indicate the 3,4-dichloro configuration lowers LUMO energy (-1.78 eV) versus mono-chloro analogs (-1.52 eV), facilitating charge-transfer interactions with biological receptors.

Table 2: Structural and Electronic Properties of Key Nitrogen Heterocycles

CompoundlogPH-Bond AcceptorsSteric ParametersNotable Features
2-(Pyridin-4-yl)acetonitrile0.92PlanarLow hydrophobic footprint [3]
2-(4-Chlorophenyl)acetonitrile2.31LinearModerate lipophilicity [6]
2-(3,4-Dichlorophenyl)-pyrrolidinyl-acetonitrile3.13Orthogonal 3D conformationEnhanced target specificity [4]

Global Health Imperatives Driving Targeted Therapeutic Research

The resurgence of interest in dichlorophenyl-pyrrolidinyl chemotypes is propelled by unmet needs in three disease domains:

  • Metabolic Disorders: CAR activation ameliorates glucose homeostasis and insulin sensitivity in type 2 diabetes models. Species-specific CAR effects on lipogenic genes (e.g., in human steatosis and hypercholesterolemia) necessitate human-selective agonists [1].
  • Oncology: PD-1/PD-L1 checkpoint inhibitors like BMS-202 suffer from poor oral bioavailability and metabolic instability. Scaffold-hopping strategies targeting hydrophobic channels of PD-L1 leverage dichlorophenyl’s dimerization-promoting capacity [7].
  • Neurological Conditions: Patent filings emphasize pyrrolidinyl-acetonitrile derivatives modulating dopamine and serotonin receptors for schizophrenia and bipolar disorders, addressing limitations of existing psychotropics (e.g., aripiprazole’s partial agonism) [4].

The World Health Organization prioritizes novel therapeutics for non-communicable diseases, with cancer and diabetes causing 15 million and 2 million annual deaths, respectively. Heterocyclic compounds with defined stereochemistry offer precision advantages over biologics, including blood-brain barrier penetration for CNS malignancies and oral dosing for global accessibility [1] [7].

Table 3: Health Priorities and Compound Development Targets

Global Health ChallengeBiological TargetRole of 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile
Type 2 diabetes mellitusConstitutive androstane receptor (CAR)Enhances insulin sensitivity via gene regulation [1]
Solid tumorsPD-L1 dimerization interfaceDisrupts immune checkpoint through small-molecule dimerization [7]
Neuropsychiatric disordersDopamine D2/5-HT1A receptorsModular scaffold permits blood-brain barrier penetration [4]

Properties

CAS Number

769899-48-1

Product Name

2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile

IUPAC Name

2-(3,4-dichlorophenyl)-2-pyrrolidin-1-ylacetonitrile

Molecular Formula

C12H12Cl2N2

Molecular Weight

255.14 g/mol

InChI

InChI=1S/C12H12Cl2N2/c13-10-4-3-9(7-11(10)14)12(8-15)16-5-1-2-6-16/h3-4,7,12H,1-2,5-6H2

InChI Key

LKASVTNUQXFRLB-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(C#N)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CCN(C1)C(C#N)C2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.